(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring substituted with dimethyl groups and a piperidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.
Substitution with Dimethyl Groups: The furan ring is then subjected to Friedel-Crafts alkylation to introduce the dimethyl groups at the 2 and 5 positions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of a suitable precursor.
Introduction of the Methylsulfonyl Group: The piperidine ring is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Coupling of the Two Rings: Finally, the furan and piperidine rings are coupled through a suitable linker, such as a methanone group, using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone linker can be reduced to form alcohols.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and the context of its use. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone linker.
(2,5-Dimethylfuran-3-yl)(4-(methylsulfonyl)piperidin-1-yl)ethanone: Similar structure but with an ethanone linker instead of a methanone linker.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9-8-12(10(2)18-9)13(15)14-6-4-11(5-7-14)19(3,16)17/h8,11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHURYUFQLMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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